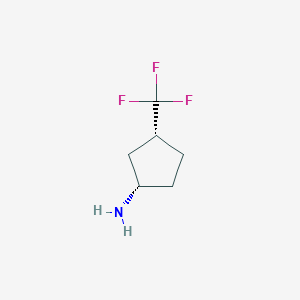

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine

Description

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position and an amine group at the 1-position. The stereochemistry (1S,3R) is critical for its interactions in enantioselective applications, particularly in pharmaceuticals and agrochemicals, where trifluoromethyl groups enhance metabolic stability and lipophilicity .

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2/t4-,5+/m1/s1 |

InChI Key |

XDOIOCJYPKXXMK-UHNVWZDZSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(F)(F)F)N |

Canonical SMILES |

C1CC(CC1C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

Sulfinimine Formation and Diastereoselective Reduction

A widely adopted approach involves the use of chiral sulfinamides as auxiliaries to enforce stereocontrol during imine formation. As demonstrated by Fernández-Salas et al., enantiopure trifluoromethylated allylic amines can be synthesized via a Ti(IV)-mediated condensation between enones and (R)-tert-butylsulfinamide. For cyclopentane derivatives, this method begins with the reaction of cyclopentenone analogs (e.g., 3-trifluoromethylcyclopentenone) with (R)-tert-butylsulfinamide under microwave irradiation, yielding sulfinimines with high diastereomeric excess (>95% de). Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) selectively produces the corresponding allylic amine with retention of configuration.

Key Reaction Parameters:

Acidic Deprotection and Amine Isolation

The tert-butylsulfinyl group is cleaved under acidic conditions (HCl/MeOH), affording the free amine as a hydrochloride salt. This step typically achieves >99% purity, with the stereochemistry at C1 and C3 preserved due to the rigidity of the cyclopentane ring.

Organocatalytic Isomerization and Reduction

Base-Catalyzed Stereospecific Isomerization

Organocatalytic methods offer a metal-free alternative for stereochemical control. In this strategy, α-chiral allylic amines undergo isomerization catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a strong organic base. The reaction proceeds via a conjugate addition-elimination mechanism, converting allylic amines to enamine intermediates. For cyclopentane systems, this step ensures transposition of the double bond while maintaining the (1S,3R) configuration.

Diastereoselective Reduction of Enamines

The enamine intermediate is subjected to hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. This step introduces the second stereocenter at C3 with high diastereoselectivity (dr > 20:1). The trifluoromethyl group’s electron-withdrawing nature enhances the reactivity of the enamine, enabling rapid reduction at ambient pressure.

Performance Metrics:

Metallaphotocatalytic Multicomponent Coupling

Iridium/Nickel Dual Catalysis

Recent advances in photoredox catalysis have enabled the modular assembly of trifluoromethylated aliphatic amines. As reported by Li et al., a ternary system comprising an iridium photocatalyst ([Ir(dF(CF3)ppy)2(dtbpy)]PF6) and a nickel(II)/bathophenanthroline complex facilitates the coupling of cyclopentene derivatives, trifluoroalkyl halides, and amines. The reaction proceeds via a radical-polar crossover mechanism, where the iridium catalyst generates trifluoromethyl radicals (*CF3) through single-electron transfer, while nickel mediates C–N bond formation.

Substrate Scope and Limitations

This method accommodates a range of cyclopentene substrates, including those with electron-donating or withdrawing substituents. However, steric hindrance at the cyclopentene’s β-position reduces yields (e.g., 45% for tert-butyl-substituted analogs).

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| Unsubstituted | 78 | 94 |

| 2-Methyl | 65 | 89 |

| 2-Phenyl | 58 | 85 |

Cyclopropanation and Ring-Opening Strategies

Copper-Catalyzed Cyclopropanation

Enaminones serve as precursors for the construction of trifluoromethylated cyclopropane intermediates. As detailed by Wang et al., a copper-catalyzed cyclopropanation reaction between enaminones and N-tosylhydrazones generates amino-cyclopropanes. Subsequent acid-mediated ring expansion transforms these intermediates into cyclopentane derivatives. For (1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine, this approach ensures precise control over ring size and stereochemistry.

Stereochemical Outcomes

The use of chiral bisoxazoline ligands with copper(I) triflate achieves enantiomeric excesses of up to 88% for the cyclopropane intermediate. Ring expansion with trifluoroacetic acid (TFA) preserves the stereochemical integrity, yielding the target amine in 60–70% overall yield.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield (%) | Stereoselectivity (ee/dr) |

|---|---|---|---|---|

| Chiral Auxiliary | High stereocontrol, scalable | Multi-step, costly sulfinamides | 42–70 | >95% ee |

| Organocatalytic | Metal-free, mild conditions | Long reaction times | 85–92 | dr >20:1 |

| Metallaphotocatalytic | Modular, broad substrate scope | Sensitive to steric hindrance | 58–78 | 85–94% ee |

| Cyclopropanation | Direct ring formation | Requires toxic reagents (Cu salts) | 60–70 | 88% ee |

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can replace the trifluoromethyl or amine groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield cyclopentanone derivatives.

Reduction: Can produce cyclopentane derivatives with reduced functional groups.

Substitution: Results in various substituted cyclopentane compounds.

Scientific Research Applications

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: Employed in the development of new materials with unique properties.

Biological Studies: Investigated for its interactions with biological systems and potential as a biochemical probe.

Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The amine group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopentane Ring

Key Compounds :

(1S,3R)-3-Fluorocyclopentan-1-amine ()

- Structure : Fluorine substituent instead of -CF₃.

- Molecular Weight : 103.14 g/mol (vs. ~147.14 g/mol for the target compound).

- Properties : Lower lipophilicity (logP ~0.5 vs. ~2.5 for -CF₃ analogs) due to reduced halogen bulk.

- Applications : Intermediate for fluorinated bioactive molecules.

(1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine ()

- Structure : Benzyloxy (-OCH₂C₆H₅) substituent.

- Molecular Weight : 191.27 g/mol.

- Properties : Increased steric hindrance and aromaticity, altering solubility (likely less water-soluble than -CF₃ analogs).

(1S,3R)-3-(Trifluoromethoxy)cyclopentan-1-amine hydrochloride () Structure: Trifluoromethoxy (-OCF₃) instead of -CF₃. Molecular Formula: C₆H₁₀F₃NO (vs. C₆H₁₀F₃N for the target compound).

Table 1: Physicochemical Comparison

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine | -CF₃ | ~147.14 | High lipophilicity, metabolic stability |

| (1S,3R)-3-Fluorocyclopentan-1-amine | -F | 103.14 | Lower steric demand, moderate logP |

| (1S,3R)-Rel-3-(Benzyloxy)cyclopentan-1-amine | -OCH₂C₆H₅ | 191.27 | High steric hindrance, aromatic π-system |

| (1S,3R)-3-(Trifluoromethoxy)cyclopentan-1-amine | -OCF₃ | 193.14 | Enhanced polarity, improved solubility |

Biological Activity

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine, often encountered in its hydrochloride salt form, is a compound characterized by a cyclopentane ring with a trifluoromethyl group and an amine functional group. This unique structure endows it with significant biological activity, particularly in modulating neurotransmitter systems. The trifluoromethyl substitution plays a crucial role in its pharmacological properties, influencing receptor interactions and potential therapeutic applications.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems, particularly affecting serotonin and dopamine receptors. The trifluoromethyl group enhances its binding affinity to these receptors, which may contribute to its therapeutic potential in treating neurological disorders such as depression and anxiety .

Biological Activity Overview

Case Studies and Research Findings

-

Neurotransmitter Interaction Studies :

- Binding affinity studies using radioligand binding assays have shown that this compound interacts effectively with serotonin and dopamine receptors, suggesting its potential use in mood regulation therapies.

- Inhibition of Ornithine Aminotransferase (OAT) :

- Comparative Studies with Analogues :

Summary of Findings

The biological activity of this compound is characterized by its ability to modulate neurotransmitter systems and inhibit specific enzymes associated with disease processes. Its structural features enable it to interact with various biological targets effectively, making it a compound of interest in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.